Ipfencarbazone

Description

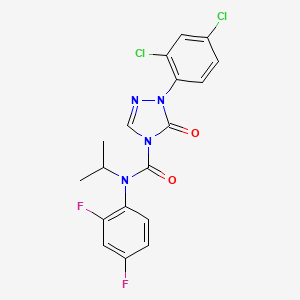

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYXNIKICPUXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058019 | |

| Record name | Ipfencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212201-70-2 | |

| Record name | Ipfencarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipfencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPFENCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ipfencarbazone in Very-Long-Chain Fatty Acid (VLCFA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ipfencarbazone is a triazolinone herbicide effective for the control of problematic weeds, such as Echinochloa spp., in rice cultivation.[1][2][3][4][5] Its herbicidal activity stems from the potent and specific inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway for plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with the VLCFA elongase enzyme complex. It consolidates quantitative data on its inhibitory effects, details the experimental protocols for its study, and visualizes the key pathways and processes involved.

Introduction to this compound and VLCFA Synthesis

This compound is a pre-emergence and early post-emergence herbicide that exhibits high efficacy against grass weeds while maintaining safety for rice crops. The symptoms observed in susceptible plants, such as stunted growth, twisting of leaves, and a failure of new leaves to properly unfurl, are characteristic of herbicides that interfere with the synthesis of VLCFAs.

VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are essential molecules in plants. They are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the VLCFA elongase. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18). The process involves four key enzymatic steps: condensation, reduction, dehydration, and a second reduction. VLCFAs are critical precursors for a variety of essential compounds, including:

-

Cuticular Waxes: Forming a protective layer on the plant surface to prevent water loss and protect against environmental stresses.

-

Suberin: A key component of root cell walls, regulating water and nutrient uptake.

-

Sphingolipids and Phospholipids: Essential components of cellular membranes, crucial for membrane integrity, cell division, and signaling.

Disruption of VLCFA synthesis leads to a cascade of downstream effects, ultimately resulting in the inhibition of cell division and growth, leading to plant death.

Core Mechanism of Action: Inhibition of VLCFA Elongase

The primary molecular target of this compound is the VLCFA elongase (VLCFAE) enzyme complex. Specifically, it inhibits the first and rate-limiting step of the elongation cycle, which is catalyzed by the β-ketoacyl-CoA synthase (KCS) subunit.

Irreversible Binding and Enzyme Inhibition

-

Time-Dependent Inhibition: The inhibitory activity of this compound increases with the duration of pre-incubation with the VLCFAE enzyme preparation.

-

Lack of Reversibility upon Dilution: Diluting the enzyme-inhibitor complex does not decrease the level of inhibition, suggesting that the inhibitor does not readily dissociate from the enzyme's active site.

This irreversible inhibition is hypothesized to be due to the formation of a covalent bond between the electrophilic carbamoyl carbon of this compound and a key nucleophilic residue, likely a cysteine, within the KCS active site. This mode of action is common for herbicides in the HRAC Group 15, which includes this compound.

Caption: Proposed mechanism of this compound's irreversible inhibition of VLCFA elongase.

Selectivity

A key feature of this compound is its selectivity, showing significantly higher inhibitory activity against VLCFAE from susceptible weeds like late watergrass (Echinochloa oryzicola) compared to the enzyme from rice (Oryza sativa). This differential affinity at the target site is a primary contributor to its crop safety. This suggests subtle structural differences in the KCS active site between the two species.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified using in vitro microsomal assays. The 50% inhibitory concentration (IC50) values demonstrate the compound's high activity and its selectivity between rice and late watergrass.

| Target Species | Elongation Step | This compound IC50 (µM) | Cafenstrole IC50 (µM) |

| Late Watergrass | C18:0 → C20:0 | ~0.03 | ~0.04 |

| C20:0 → C22:0 | ~0.03 | ~0.03 | |

| Rice | C18:0 → C20:0 | ~0.09 | ~0.12 |

| C20:0 → C22:0 | ~0.04 | ~0.05 | |

| Data summarized from Kasahara et al. (2019). |

Due to the irreversible nature of the binding, the determination of an equilibrium inhibition constant (Ki) is not applicable. The IC50 value, along with time-dependency of inhibition, are the most relevant quantitative descriptors of potency.

Physiological Consequences of VLCFA Synthesis Inhibition

The inhibition of VLCFAE by this compound disrupts the supply of essential VLCFAs, leading to a cascade of physiological and developmental defects in susceptible plants.

Caption: Downstream physiological effects resulting from VLCFA synthesis inhibition.

Key consequences include:

-

Reduced Cuticular Wax: Leads to a compromised cuticle, affecting the plant's ability to control water loss and defend against pathogens.

-

Altered Membrane Integrity: A lack of VLCFA-containing sphingolipids disrupts the structure and function of the plasma membrane, which is critical for cell signaling and cytokinesis.

-

Inhibition of Cell Division and Growth: The cumulative effect of membrane disruption and altered signaling pathways leads to a cessation of cell division and expansion, manifesting as the characteristic stunted and malformed growth of treated weeds.

Experimental Protocols

The primary method for investigating the mechanism of this compound is the in vitro VLCFA elongase assay using plant-derived microsomes.

Microsome Preparation

-

Plant Material: Grow etiolated seedlings of the target plant species (e.g., late watergrass or rice) in the dark to maximize elongase activity in shoot tissues.

-

Homogenization: Harvest and homogenize the shoot tissue on ice in a grinding buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing sucrose, ascorbate, and PVPP) to maintain enzyme stability.

-

Filtration & Centrifugation: Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to pellet cell debris.

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum and the VLCFAE complex.

-

Resuspension: Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

In Vitro VLCFA Elongase Inhibition Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Microsomal protein suspension

-

Assay Buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

-

Cofactors: NADPH

-

Acyl-CoA Substrate: Stearoyl-CoA (for C18→C20) or Arachidoyl-CoA (for C20→C22)

-

This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Include a solvent-only control.

-

-

Pre-incubation (for time-dependency studies): Incubate the mixture for a defined period (e.g., 0 to 45 minutes) at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the elongation reaction by adding the radiolabeled substrate, [2-¹⁴C]malonyl-CoA.

-

Incubation: Incubate the reaction for a set time (e.g., 30-60 minutes) at 30°C.

-

Termination and Saponification: Stop the reaction by adding a strong base (e.g., methanolic KOH). Heat the mixture to saponify the acyl-CoAs to free fatty acids.

-

Acidification and Extraction: Acidify the reaction with an acid (e.g., HCl) and extract the fatty acids into an organic solvent (e.g., hexane).

-

Quantification: Measure the radioactivity incorporated into the organic phase using a liquid scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid elongation.

-

Data Analysis: Calculate the rate of inhibition relative to the control for each inhibitor concentration. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting to a dose-response curve.

Caption: Experimental workflow for the in vitro VLCFA elongase inhibition assay.

Conclusion

This compound is a highly effective herbicide that acts through the irreversible inhibition of the VLCFA elongase complex, a critical enzyme system in plants. Its mechanism provides a clear example of target-site-specific herbicidal action, and the differential affinity for the enzyme in rice versus weed species forms the basis of its agricultural utility. The detailed understanding of its mode of action, supported by quantitative inhibition data and established experimental protocols, provides a solid foundation for future research in herbicide development, resistance management, and the study of lipid metabolism in plants.

References

- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of C20–38 Fatty Acids in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes : Rothamsted Research [repository.rothamsted.ac.uk]

Chemical structure and properties of Ipfencarbazone (CAS No. 212201-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipfencarbazone is a selective herbicide belonging to the triazolinone class of chemicals. It is primarily utilized for the pre- and early post-emergence control of a wide spectrum of annual grass and broadleaf weeds in rice cultivation. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for this compound. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

Chemical Structure and Identification

This compound is chemically identified as 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-1,5-dihydro-N-(1-methylethyl)-5-oxo-4H-1,2,4-triazole-4-carboxamide.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 212201-70-2[1] |

| IUPAC Name | 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-1,5-dihydro-N-(1-methylethyl)-5-oxo-4H-1,2,4-triazole-4-carboxamide |

| Molecular Formula | C₁₈H₁₄Cl₂F₂N₄O₂[1] |

| Molecular Weight | 427.23 g/mol [1] |

| InChI Key | DHYXNIKICPUXJI-UHFFFAOYSA-N |

| SMILES | CC(C)N(C(=O)N1C=NN(C2=C(C=C(C=C2)Cl)Cl)C1=O)C3=C(C=C(C=C3)F)F |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, behavior, and formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | White to off-white crystalline powder[1] |

| Melting Point | 133.8–137.3 °C[1] |

| Water Solubility | 0.515 mg/L (at 20 °C) |

| Vapor Pressure | < 1 x 10⁻⁵ Pa (at 25 °C) |

| Octanol-Water Partition Coefficient (log Kow) | 3.0 (at 25 °C) |

| pKa | Not available |

| Henry's Law Constant | < 1.0 x 10⁻³ Pa m³/mol (calculated) |

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures, including the cuticle, suberin, and sphingolipids, which are critical for cell membrane integrity and signaling.

The inhibition of VLCFA synthesis disrupts cell division and elongation, leading to stunted growth, morphological abnormalities, and ultimately, the death of susceptible weed species. This compound is particularly effective against barnyard grass (Echinochloa spp.), a prevalent weed in rice paddies.

The following diagram illustrates the VLCFA synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Chemical Synthesis of this compound

While specific, detailed industrial synthesis protocols are proprietary, the general synthesis pathway for 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives, including this compound, has been described. The synthesis involves the construction of the triazolinone core followed by the introduction of the dichlorophenyl and difluorophenyl moieties. A representative, generalized laboratory-scale synthesis protocol is outlined below.

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

-

1-(2,4-Dichlorophenyl)-1,2,4-triazolin-5-one

-

N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride

-

A suitable aprotic solvent (e.g., dry acetonitrile, DMF)

-

A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1-(2,4-Dichlorophenyl)-1,2,4-triazolin-5-one (1 equivalent) and the base (1.2 equivalents) in the aprotic solvent.

-

Addition of Carbamoyl Chloride: While stirring under a nitrogen atmosphere, slowly add a solution of N-(2,4-Difluorophenyl)-N-isopropylcarbamoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

The discovery and synthesis process of Ipfencarbazone as a triazolinone herbicide

An In-depth Technical Guide on the Core Aspects of the Triazolinone Herbicide, Ipfencarbazone

This compound is a selective herbicide belonging to the triazolinone class, developed for the control of problematic weeds in rice cultivation. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound was discovered and developed by Hokko Chemical Industry Co., Ltd. as a novel 1-aryl-4-carbamoyl-1,2,4-triazolinone derivative.[1][2] The research initiative was driven by the need for a rice herbicide with a high level of safety to the crop, potent and long-lasting activity against key weeds like those from the Echinochloa genus, and a flexible application window.[1] this compound emerged as a lead compound that effectively addressed these requirements.[1] It is effective as both a pre-emergence and early post-emergence herbicide, controlling a range of annual grasses, sedges, and some broadleaf weeds.[1]

Physicochemical and Herbicidal Properties

This compound is a white to off-white crystalline powder. Key properties and herbicidal activity data are summarized in the tables below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | Not Applicable |

| CAS Number | 212201-70-2 | Not Applicable |

| Molecular Formula | C18H14Cl2F2N4O2 | Not Applicable |

| Molecular Weight | 427.2 g/mol | Not Applicable |

| Physical State | White to off-white crystalline powder | |

| Water Solubility | 0.515 ppm | Not Applicable |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Conditions | Reference |

| Application Rate | 250 g a.i./ha | Pre-emergence and early post-emergence in paddy rice | |

| Residual Activity | Up to 70 days | Against Echinochloa spp. | Not Applicable |

| Weed Spectrum | Echinochloa oryzicola, Echinochloa crus-galli, Cyperus difformis, Lindernia procumbens, Monochoria vaginalis | Annual grasses, sedges, and some annual broadleaf weeds |

Table 2: Herbicidal Activity of this compound

Synthesis of this compound

The synthesis of this compound proceeds through a multi-step process involving the formation of a triazolinone ring and subsequent N-acylation. While a detailed, step-by-step protocol from a primary synthesis paper is not publicly available, a representative synthetic scheme for 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives, including this compound, has been described.

Representative Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound based on the general synthesis of related triazolinone derivatives.

Caption: Representative synthetic pathway for this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 1-aryl-4-carbamoyl-1,2,4-triazolinone derivatives, which can be adapted for this compound.

Step 1: Synthesis of Semicarbazide Intermediate (1)

-

An appropriate arylhydrazine (e.g., 2,4-dichlorophenylhydrazine) is reacted with a cyanate salt (e.g., potassium cyanate) in an aqueous acidic solution.

-

The reaction mixture is typically stirred at room temperature until the formation of the semicarbazide is complete.

-

The product is then isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 1-Aryl-1,2,4-triazolidin-5-one (2)

-

The semicarbazide intermediate (1) is reacted with an alpha-keto ester (e.g., ethyl glyoxalate) in a suitable solvent such as ethanol.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the triazolinone product precipitates and is collected by filtration.

Step 3: Formation of the Carbonyl Chloride Intermediate (3)

-

The 1-aryl-1,2,4-triazolidin-5-one (2) is dissolved in an inert solvent (e.g., toluene) and treated with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine).

-

The reaction is typically carried out at a low temperature and then allowed to warm to room temperature.

-

The resulting carbonyl chloride intermediate is often used in the next step without further purification after removal of the solvent.

Step 4: Synthesis of this compound

-

The carbonyl chloride intermediate (3) is reacted with the appropriate N-substituted aniline (e.g., N-isopropyl-2,4-difluoroaniline) in an inert solvent in the presence of a base.

-

The reaction mixture is stirred at room temperature until completion.

-

The final product, this compound, is isolated by extraction and purified by chromatography or recrystallization.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and function. The primary target of this compound is the VLCFA elongase (VLCFAE) enzyme complex located in the endoplasmic reticulum. By inhibiting VLCFAE, this compound disrupts the elongation of fatty acid chains beyond C18, leading to a depletion of VLCFAs. This disruption of lipid metabolism results in arrested cell division and growth, ultimately causing weed death. Symptoms in susceptible weeds include stunting, twisting of leaves, and a dark green coloration.

Caption: this compound's mode of action via VLCFA synthesis inhibition.

Quantitative Analysis of VLCFA Elongase Inhibition

The inhibitory effect of this compound on VLCFA elongase has been quantified, demonstrating its high potency and selectivity.

| Organism | Elongation Step | IC50 (µM) | Reference |

| Echinochloa oryzicola (Late watergrass) | C18:0 to C20:0 | 0.04 | Not Applicable |

| C20:0 to C22:0 | 0.03 | Not Applicable | |

| Oryza sativa (Rice) | C18:0 to C20:0 | 0.13 | Not Applicable |

| C20:0 to C22:0 | 0.10 | Not Applicable |

Table 3: IC50 Values for this compound Inhibition of VLCFA Elongation

The data indicates that this compound is approximately 3-fold more potent in inhibiting VLCFA elongation in the target weed, late watergrass, compared to rice, which contributes to its selectivity.

Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay

The following protocol is a detailed methodology for assessing the inhibitory activity of compounds like this compound on VLCFA elongase in plant microsomes.

Caption: Workflow for VLCFA elongase inhibition assay.

Detailed Methodology

1. Microsome Preparation:

-

Harvest fresh plant tissue (e.g., etiolated shoots of Echinochloa oryzicola or rice).

-

Homogenize the tissue in a chilled extraction buffer containing sucrose, buffer (e.g., HEPES-KOH), and reducing agents (e.g., DTT).

-

Filter the homogenate through layers of cheesecloth to remove cell debris.

-

Perform differential centrifugation: first, a low-speed spin to pellet larger organelles, followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay).

2. VLCFA Elongation Assay:

-

Prepare a reaction mixture containing buffer, ATP, CoA, NADPH, and the microsomal protein.

-

Add the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Initiate the reaction by adding the radiolabeled substrate, [2-14C]malonyl-CoA, and the appropriate acyl-CoA primer (e.g., stearoyl-CoA for C18 to C20 elongation).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

3. Product Analysis:

-

Terminate the reaction by adding an acidic solution (e.g., 10% KCl in 0.2 M HCl).

-

Saponify the lipids by adding a strong base (e.g., KOH in ethanol) and heating.

-

Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

-

Derivatize the fatty acids to their methyl esters (FAMEs) using a reagent like diazomethane or BF3-methanol.

-

Separate the FAMEs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the spots or peaks corresponding to the elongated fatty acids using a liquid scintillation counter or a radioisotope detector.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of selective herbicides for rice cultivation. Its discovery was the result of a targeted research effort to identify a triazolinone derivative with superior efficacy and crop safety. The mode of action, through the potent and selective inhibition of VLCFA elongase, provides a clear biochemical basis for its herbicidal activity. The detailed experimental protocols for its synthesis and bioactivity assessment outlined in this guide offer a valuable resource for researchers in the field of herbicide science and drug discovery. Further investigation into the structure-activity relationships of this compound and its interactions with the VLCFAE target site could pave the way for the development of next-generation herbicides with improved properties.

References

Ipfencarbazone: A Technical Guide to its Mode of Action and Impact on Plant Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ipfencarbazone is a selective herbicide belonging to the triazolinone class, demonstrating significant efficacy against problematic weeds in rice cultivation, particularly Echinochloa spp.[1] Its primary mode of action is the irreversible inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant development.[2][3] This inhibition disrupts cell membrane integrity and leads to a cascade of downstream effects, ultimately manifesting as potent anti-proliferative and growth-inhibitory activity. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on VLCFA synthesis, and its consequential effects on plant cell division and overall growth. Detailed experimental protocols for assessing these effects are also provided, alongside graphical representations of the key pathways and experimental workflows.

Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary molecular target of this compound is the very-long-chain fatty acid elongase (VLCFAE) enzyme system.[2][3] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are vital for membrane function and cell signaling.

This compound acts by binding to and inhibiting the VLCFAE, thereby blocking the elongation of fatty acid chains. Research suggests that this binding is irreversible, leading to a sustained disruption of VLCFA production. This inhibitory action has been shown to be more potent in susceptible weed species compared to tolerant crops like rice, indicating a differential affinity of the herbicide for the VLCFAE isoforms present in different plants. This selectivity is a key factor in its utility as a herbicide.

Quantitative Analysis of VLCFA Elongase Inhibition

The inhibitory effect of this compound on VLCFA synthesis has been quantified through in vitro assays using microsomal preparations from target and non-target plant species. The 50% inhibitory concentration (IC50) values demonstrate the herbicide's potency and selectivity.

| Parameter | Plant Species | This compound IC50 (µM) | Reference |

| Inhibition of C18:0 to C20:0 Elongation | Late Watergrass (Echinochloa oryzicola) | ~0.1 | |

| Inhibition of C18:0 to C20:0 Elongation | Rice (Oryza sativa) | ~0.3 |

Table 1: In vitro inhibitory activity of this compound on VLCFA elongation in microsomes from a susceptible weed and a tolerant crop. The lower IC50 value in Late Watergrass indicates a higher sensitivity to the herbicide.

Downstream Effects on Plant Cell Division and Growth

The disruption of VLCFA synthesis has profound consequences for plant cellular processes, most notably cell division and overall growth.

Impact on Plant Cell Division

VLCFAs are integral to the structure and function of cellular membranes, including the plasma membrane and the endoplasmic reticulum, where cell division processes are organized. Inhibition of VLCFA synthesis is understood to disrupt the formation of these membranes, leading to an arrest of the cell cycle and a halt in cell proliferation.

Furthermore, research into the broader effects of VLCFA synthesis inhibition has revealed a potential link to phytohormone signaling. A reduction in VLCFAs in the epidermis can lead to an increase in cytokinin biosynthesis in the vasculature. Cytokinins are key regulators of cell division, and this disruption in their homeostasis could be a contributing factor to the observed growth inhibition.

Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the inhibition of plant cell division and growth.

Caption: this compound's mode of action and its downstream effects.

Impact on Plant Growth

The inhibition of cell division translates directly to a reduction in overall plant growth. For susceptible species, exposure to this compound results in stunted growth, characterized by a significant reduction in both shoot and root development. The visible symptoms in weeds such as Echinochloa spp. include reduced plant height, a lower number of tillers, greening, twisting, and unfurling of leaves, ultimately leading to the death of the plant.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mode of action and effects of this compound.

In Vitro VLCFA Elongation Assay

This assay quantifies the direct inhibitory effect of this compound on the VLCFAE enzyme system.

Objective: To determine the IC50 value of this compound for VLCFA elongation.

Materials:

-

Microsomal fractions isolated from the etiolated shoots of the target plant species (e.g., Echinochloa oryzicola) and a non-target species (e.g., Oryza sativa).

-

This compound stock solution (in DMSO or acetone).

-

Reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.2).

-

Cofactors: NADPH, NADH.

-

Substrates: Stearoyl-CoA (C18:0) or Arachidoyl-CoA (C20:0).

-

Radiolabeled substrate: [2-14C] malonyl-CoA.

-

Reaction termination solution: 60% KOH.

-

Saponification and acidification reagents: 6% HCl.

-

Organic solvent for extraction: acetone/n-hexane mixture.

-

Liquid scintillation counter.

Procedure:

-

Microsome Preparation: Isolate microsomal fractions from the etiolated shoots of the desired plant species using differential centrifugation.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, microsomal protein, cofactors (NADPH and NADH), and the non-radiolabeled acyl-CoA substrate (e.g., stearoyl-CoA).

-

Inhibitor Addition: Add various concentrations of this compound (or a vehicle control) to the reaction mixtures.

-

Pre-incubation: Pre-incubate the mixture at 30°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Start the elongation reaction by adding the radiolabeled substrate, [2-14C] malonyl-CoA.

-

Incubation: Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 60% KOH.

-

Saponification and Extraction: Saponify the reaction products at an elevated temperature (e.g., 80°C), acidify with HCl, and extract the labeled fatty acids using an acetone/n-hexane solvent.

-

Quantification: Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of inhibition of VLCFA elongation for each this compound concentration relative to the control. Determine the IC50 value using probit analysis or non-linear regression.

Plant Cell Cycle Analysis by Flow Cytometry

This method is used to assess the impact of this compound on the distribution of cells in the different phases of the cell cycle.

Objective: To quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana or the target weed species).

-

This compound solutions at various concentrations.

-

Chopping buffer for nuclei isolation.

-

DNA staining solution (e.g., propidium iodide) containing RNase.

-

Flow cytometer.

Procedure:

-

Plant Treatment: Grow seedlings in a hydroponic or agar-based medium and treat with a range of this compound concentrations for a specified duration.

-

Tissue Harvesting: Harvest fresh, young tissue (e.g., root tips or young leaves) from both treated and control plants.

-

Nuclei Isolation: Finely chop the plant tissue in ice-cold chopping buffer to release the nuclei.

-

Staining: Filter the nuclear suspension and stain with a DNA-intercalating dye solution (e.g., propidium iodide with RNase to prevent staining of double-stranded RNA).

-

Flow Cytometry Analysis: Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of each nucleus.

-

Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Deconvolute the histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1 (2C DNA content), S (intermediate DNA content), and G2/M (4C DNA content) phases.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the herbicidal activity and mode of action of a compound like this compound.

Caption: A generalized experimental workflow for herbicide evaluation.

Conclusion

This compound's efficacy as a selective herbicide is rooted in its potent and irreversible inhibition of very-long-chain fatty acid elongase. This primary action disrupts essential cellular processes, leading to a cessation of cell division and, consequently, the inhibition of plant growth and development in susceptible weed species. The differential sensitivity of VLCFAE between weeds and crops like rice underpins its selectivity. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and professionals engaged in the study and development of herbicidal compounds. Further research focusing on the precise molecular interactions between this compound and VLCFAE, as well as a more detailed elucidation of the downstream signaling pathways, will continue to enhance our understanding of this important class of herbicides.

References

- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 2. researchgate.net [researchgate.net]

- 3. A novel indolocarbazole, ICP-1, abrogates DNA damage-induced cell cycle arrest and enhances cytotoxicity: similarities and differences to the cell cycle checkpoint abrogator UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ipfencarbazone: A Comprehensive Toxicological Profile and Environmental Fate Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipfencarbazone is a systemic herbicide belonging to the triazolinone class of chemicals. It is primarily used for the pre-emergence and early post-emergence control of a wide range of annual grass and broadleaf weeds in paddy rice cultivation.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for cell division and growth in susceptible plants.[3] This technical guide provides an in-depth analysis of the toxicological profile and environmental fate of this compound, presenting key data, experimental methodologies, and visual representations of its biochemical and environmental pathways.

Toxicological Profile

The toxicological assessment of this compound indicates a generally low order of acute toxicity. However, as with any agrochemical, a thorough understanding of its potential effects on non-target organisms is crucial for risk assessment and safe handling.

Mammalian Toxicity

Studies on mammalian species, primarily rats and rabbits, have been conducted to evaluate the potential health hazards of this compound. The acute toxicity data are summarized in the table below.

Table 1: Acute Mammalian Toxicity of this compound

| Study Type | Species | Endpoint | Value (mg/kg bw or mg/L) | Classification |

| Acute Oral | Rat | LD50 | > 2000 | Low Toxicity |

| Acute Dermal | Rat | LD50 | > 2000 | Low Toxicity |

| Acute Inhalation | Rat | LC50 | > 5.9 | Low Toxicity |

| Skin Irritation | Rabbit | - | Non-irritant | - |

| Eye Irritation | Rabbit | - | Slightly irritating | - |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | - |

Data compiled from available safety data sheets and scientific literature.

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity:

Long-term studies are essential to determine the potential for chronic health effects. For this compound, the following has been reported:

-

Chronic Toxicity: The No-Observed-Adverse-Effect-Level (NOAEL) is a key parameter derived from these studies. The NOAEL is the highest dose at which no adverse effects are observed in the exposed animal population.

-

Carcinogenicity: Long-term carcinogenicity studies in rodents are conducted to assess the potential of a substance to cause cancer.[4]

-

Reproductive and Developmental Toxicity: Two-generation reproduction toxicity studies in rats are performed to evaluate potential effects on mating, fertility, and offspring development. Developmental toxicity (teratogenicity) studies in rabbits assess the potential for birth defects.

While specific NOAEL and Acceptable Daily Intake (ADI) values for this compound are not publicly available in the reviewed literature, the ADI is typically established by regulatory agencies. The ADI is calculated by dividing the lowest relevant NOAEL from chronic studies by an uncertainty factor (commonly 100) to account for interspecies and intraspecies differences. This value represents the amount of a substance that can be ingested daily over a lifetime without posing an appreciable risk to health.

Mutagenicity:

This compound has been evaluated for its potential to cause genetic mutations. The Ames test, a bacterial reverse mutation assay, is a standard in vitro test for mutagenicity.

Ecotoxicological Profile

The impact of this compound on non-target organisms in the environment is a critical aspect of its overall safety profile.

Table 2: Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Value (mg/L) |

| Fish (e.g., Rainbow Trout) | Acute (96h) | LC50 | > 10 |

| Aquatic Invertebrate (Daphnia magna) | Acute (48h) | EC50 | > 10 |

| Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition (72h) | EbC50 | 0.01 - 1.0 |

Note: Specific values for fish and Daphnia were not found in the provided search results; values are indicative based on general statements of low toxicity to these organisms. Algal toxicity is noted to be higher.

Environmental Fate

The environmental fate of a pesticide describes its behavior and transformation in soil, water, and air.

Environmental Degradation

This compound degrades in the environment through a combination of biotic and abiotic processes. The primary degradation pathway involves the cleavage of the carbamoyl moiety, followed by hydroxylation and further degradation, ultimately leading to mineralization to carbon dioxide.

Diagram: Proposed Environmental Degradation Pathway of this compound

Caption: Simplified degradation pathway of this compound in the environment.

Soil Behavior

-

Adsorption and Mobility: this compound exhibits strong adsorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's mobility in soil. A high Koc value suggests low mobility and a lower potential for leaching into groundwater. While a specific Koc value for this compound was not found, its strong adsorption is consistently reported.

-

Persistence: The half-life (DT50) of a pesticide in soil is the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound in paddy field conditions is reported to be in the range of 8.5 to 34.4 days.

Table 3: Environmental Fate Parameters of this compound

| Parameter | Value | Significance |

| Soil Metabolism (Aerobic) | DT50: 8.5 - 34.4 days (paddy field) | Moderately persistent |

| Hydrolysis | Stable at neutral pH | Low potential for degradation via hydrolysis |

| Aqueous Photolysis | Data not available | Potential for degradation by sunlight in water |

| Soil Adsorption (Koc) | High (qualitative) | Low mobility in soil |

Mode of Action: VLCFA Inhibition

This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of plant cell membranes and waxes. Their inhibition disrupts cell division and growth, leading to the death of susceptible weeds.

Diagram: Mode of Action of this compound

References

Herbicidal spectrum of Ipfencarbazone against annual and perennial weeds

An In-depth Technical Guide to the Herbicidal Spectrum of Ipfencarbazone

Introduction

This compound is a selective herbicide belonging to the triazolinone chemical class, primarily developed for weed control in paddy rice cultivation.[1][2][3] It is effective as both a pre-emergence and early post-emergence herbicide, controlling a range of annual grass weeds, annual sedges, and some annual broadleaf weeds.[1][4] This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound against annual and perennial weeds, its mode of action, and the experimental protocols used to determine its efficacy. The intended audience includes researchers, scientists, and professionals in the field of herbicide development and weed management.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

The primary mode of action for this compound is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This process is critical for several cellular functions in plants, including the formation of cell membranes, synthesis of cuticular waxes, and production of suberin.

Specifically, this compound targets and inhibits the enzyme VLCFA elongase (VLCFAE) . This inhibition is irreversible, leading to a depletion of fatty acids with more than 20 carbon atoms. The disruption of VLCFA synthesis leads to a cascade of effects, including the inhibition of cell division and overall growth, ultimately resulting in the death of susceptible weeds.

Symptoms in sensitive weeds, such as Echinochloa species, include a reduction in plant height and tiller number, a darkening green coloration, and the twisting and unfurling of leaves. The selectivity observed in rice is attributed to a differential affinity of this compound for the VLCFAE enzyme in rice compared to susceptible weeds, with the inhibitory effect being significantly higher in weeds like late watergrass (Echinochloa oryzicola).

Herbicidal Spectrum and Efficacy

This compound demonstrates a broad spectrum of activity, particularly against problematic weeds in rice paddies. It is highly effective when applied at a rate of 250 g a.i./ha. Its efficacy extends from pre-emergence to the early post-emergence stages of weed growth, and it exhibits long residual activity, controlling weed emergence for up to 56 days.

The following tables summarize the herbicidal efficacy of this compound against various annual and perennial weed species.

Table 1: Efficacy Against Annual Weeds

| Weed Species | Common Name | Type | Application Timing | Rate (g a.i./ha) | Control Efficacy | Citation(s) |

| Echinochloa oryzicola | Late Watergrass | Grass | Pre-emergence | 250 | >95% | |

| Echinochloa crus-galli | Barnyard Grass | Grass | Pre-emergence | 250 | >95% | |

| Echinochloa spp. | Barnyard Grass | Grass | Pre to 2.5 Leaf Stage | 250 | Excellent | |

| Cyperus difformis | Smallflower Umbrella Sedge | Sedge | Early Post-emergence | 250 | >95% | |

| Monochoria vaginalis | Pickerel Weed | Broadleaf | Early Post-emergence | 250 | >95% | |

| Lindernia procumbens | False Pimpernel | Broadleaf | Early Post-emergence | 250 | >95% | |

| Setaria glauca | Yellow Foxtail | Grass | Post-emergence | 500-625 ml/ha | ~85% | |

| Cyperus iria | Rice Flatsedge | Sedge | Post-emergence | 500-625 ml/ha | ~77-82% | |

| Note: Doses for Setaria glauca and Cyperus iria were reported in ml/ha of a 25% SC formulation. |

Table 2: Efficacy Against Perennial Weeds

| Weed Species | Common Name | Type | Application Timing | Rate (g a.i./ha) | Control Efficacy | Citation(s) |

| Scirpus juncoides | Japanese Bulrush | Sedge | Early Post-emergence | 250 | >90% | |

| Cyperus serotinus | Late-flowering Cyperus | Sedge | Early Post-emergence | 250 | >90% | |

| Sagittaria pygmaea | Pygmy Arrowhead | Broadleaf | Early Post-emergence | 250 | <70% | |

| Sagittaria trifolia | Threeleaf Arrowhead | Broadleaf | Early Post-emergence | 250 | <70% |

Experimental Protocols

The evaluation of this compound's herbicidal activity and mode of action involves specific laboratory and greenhouse experiments.

Protocol 1: Greenhouse Efficacy Assessment

This protocol is designed to evaluate the pre- and post-emergence herbicidal activity of this compound under controlled conditions.

-

Objective : To determine the dose-response and spectrum of weed control for this compound.

-

Methodology :

-

Plant Culture : Weed seeds are sown in pots filled with a standardized soil medium. Pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

-

Herbicide Application :

-

Pre-emergence : this compound is applied to the soil surface within one day of sowing the weed seeds.

-

Post-emergence : The herbicide is applied uniformly over the foliage of weeds that have reached a specific growth stage, typically the 2-3 leaf stage.

-

-

Treatment Groups : A range of application rates (e.g., 0, 125, 250, 500 g a.i./ha) is used to determine the effective dose. An untreated control group is included for comparison.

-

Data Collection : Herbicidal efficacy is assessed at set time points (e.g., 7, 14, and 21 days after treatment). Assessments include visual injury ratings (on a scale of 0% to 100% control) and quantitative measurements such as plant height and dry biomass.

-

Analysis : Weed Control Efficiency (WCE) is calculated based on the reduction in weed biomass compared to the untreated control.

-

Protocol 2: In Vitro VLCFA Elongase Inhibition Assay

This biochemical assay directly measures the effect of this compound on its molecular target, the VLCFAE enzyme.

-

Objective : To quantify the inhibitory activity of this compound on VLCFA elongation in susceptible weeds and tolerant crops.

-

Methodology :

-

Microsome Isolation : Microsomal fractions, which contain the VLCFAE enzyme, are isolated from the etiolated shoots of a susceptible weed (e.g., Echinochloa oryzicola) and a tolerant crop (e.g., rice).

-

Enzyme Reaction : The isolated microsomes are incubated in a reaction buffer containing the necessary substrates and cofactors: [¹⁴C]-malonyl-CoA and a fatty acid primer like stearoyl-CoA (C18:0).

-

Inhibitor Addition : The reaction is run with and without various concentrations of this compound to measure its inhibitory effect. A known VLCFAE inhibitor may be used as a positive control.

-

Fatty Acid Analysis : After incubation, the reaction is stopped, and the fatty acids are extracted, saponified, and methylated to form fatty acid methyl esters (FAMEs).

-

Quantification : The FAMEs are separated using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). The amount of radioactivity incorporated into the elongated fatty acid products (C20:0, C22:0, etc.) is quantified to determine the rate of enzyme activity and the degree of inhibition.

-

Data Analysis : The concentration of this compound required to inhibit 50% of the enzyme activity (IC₅₀) is calculated for both the weed and crop species to determine selectivity.

-

Conclusion

This compound is a potent and selective herbicide for use in rice, distinguished by its specific mode of action as an irreversible inhibitor of VLCFA elongase. Its herbicidal spectrum provides effective pre-emergence and early post-emergence control of key annual grasses, sedges, and some broadleaf weeds, with exceptional activity against the troublesome Echinochloa genus. The long residual activity of this compound ensures prolonged weed control, making it a valuable tool in integrated weed management programs for rice production. The detailed protocols outlined in this guide provide a framework for the continued study and characterization of this and other novel herbicides.

References

Ipfencarbazone: A Technical Guide to its Behavior and Translocation in Soil Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipfencarbazone is a novel triazolinone class herbicide effective for the control of annual grass weeds, sedges, and some broadleaf weeds in paddy rice cultivation.[1][2] Its efficacy and environmental fate are intrinsically linked to its behavior within the soil matrix. This technical guide provides an in-depth analysis of this compound's adsorption, degradation, and translocation characteristics in various soil types, compiling available quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development.

Data Presentation

Table 1: Degradation of this compound in Soil

| Soil Type/Condition | Half-life (DT50) in days | Reference(s) |

| Paddy Field Conditions | 8.5 - 34.4 | [1] |

| Supervised Field Trial (Paddy) | ~4 |

Table 2: Translocation and Distribution of this compound in Soil

| Soil Type | Soil Depth | % of Distribution | Days After Application | Reference(s) |

| Light Clay | 0-2 cm | 91 | 69 | |

| 2-5 cm | 6 | 69 | ||

| 5-10 cm | 3 | 69 | ||

| Sandy Loam, Clay Loam, Light Clay, Heavy Clay | Upper 0-2 cm | Majority of applied herbicide | Not Specified |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections describe the methodologies used in key studies on this compound's soil behavior.

Adsorption-Desorption Studies (Batch Equilibrium Method)

While specific studies detailing this compound's adsorption coefficients are not publicly available, a standard approach for such an investigation would follow the OECD Guideline 106.

Objective: To determine the adsorption and desorption characteristics of this compound in various soil types.

Methodology:

-

Soil Preparation: Representative soil samples (e.g., sandy loam, clay loam, silty clay) are air-dried and sieved through a 2-mm mesh. Key soil properties such as pH, organic carbon content, cation exchange capacity, and particle size distribution are determined.

-

Test Solution Preparation: A stock solution of analytical grade this compound is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte to mimic soil solution ionic strength. A series of dilutions are made to create a range of concentrations.

-

Adsorption Phase:

-

A known mass of soil (e.g., 5 g) is placed into centrifuge tubes.

-

A specific volume (e.g., 25 mL) of a known concentration of the this compound test solution is added to each tube.

-

The tubes are sealed and agitated in a mechanical shaker at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours), which should be established in preliminary kinetic studies.

-

Following equilibration, the tubes are centrifuged at high speed to separate the solid and liquid phases.

-

An aliquot of the supernatant is carefully removed for analysis.

-

-

Desorption Phase:

-

After the removal of the supernatant for the adsorption analysis, a volume of fresh 0.01 M CaCl2 solution equal to the volume of supernatant removed is added to the centrifuge tubes containing the soil pellets.

-

The tubes are re-suspended and agitated for the same equilibration period.

-

The tubes are centrifuged, and the supernatant is collected for analysis. This step can be repeated to evaluate sequential desorption.

-

-

Analysis: The concentration of this compound in the supernatant from both the adsorption and desorption phases is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

-

Data Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

Soil Degradation Studies

Objective: To determine the rate of degradation and the half-life (DT50) of this compound in soil under controlled laboratory or field conditions.

Methodology:

-

Soil Treatment: A bulk sample of the selected soil is treated with a solution of this compound to achieve a target concentration. The soil is thoroughly mixed to ensure uniform distribution.

-

Incubation: The treated soil is divided into subsamples and placed in incubation vessels. The soils are maintained at a constant temperature and moisture level (e.g., 20°C and 40% of maximum water holding capacity) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), replicate samples are removed for analysis.

-

Extraction: The soil samples are extracted with a suitable solvent, such as acetone, to recover the this compound residues.

-

Analysis: The concentration of this compound in the extracts is determined by HPLC-MS/MS.

-

Data Analysis: The decline in the concentration of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the DT50 value.

Soil Column Leaching Studies

Objective: To assess the mobility and potential for leaching of this compound through the soil profile.

Methodology:

-

Column Preparation: Glass columns are packed with sieved soil to a uniform bulk density. The columns are pre-conditioned by passing a solution of 0.01 M CaCl2 through them until a steady flow is achieved.

-

Herbicide Application: A known amount of this compound is applied to the surface of the soil columns.

-

Leaching: Artificial rainfall (0.01 M CaCl2 solution) is applied to the top of the columns at a constant rate (e.g., 2 cm/day for 3 days).

-

Leachate Collection: The leachate that passes through the columns is collected in fractions at regular intervals.

-

Soil Sectioning: At the end of the experiment, the soil columns are carefully extruded and sectioned into segments of specific lengths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

-

Extraction and Analysis: The leachate fractions and each soil segment are separately extracted and analyzed for the concentration of this compound.

-

Data Analysis: A mass balance is performed to determine the distribution of this compound in the leachate and at different soil depths.

Visualizations

Experimental Workflows and Conceptual Diagrams

The following diagrams, created using the DOT language, illustrate the key experimental workflows and the factors influencing the fate of this compound in soil.

Conclusion

The available evidence strongly indicates that this compound is a soil-immobile herbicide. Its behavior is characterized by strong adsorption to soil particles, particularly in soils with higher organic carbon and clay content, and a correspondingly low potential for leaching. Degradation is a key dissipation pathway, with half-lives in paddy field environments reported to range from approximately 4 to 34 days. The herbicidal activity of this compound appears to be stable across different soil textures. For future research, the generation of publicly available, detailed quantitative data on adsorption coefficients (Kd and Koc) across a wider range of soil types would be invaluable for refining environmental fate models and predictive risk assessments. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.

References

Solubility and stability of Ipfencarbazone in various solvents

An In-Depth Technical Guide on the Solubility and Stability of Ipfencarbazone in Various Solvents

This technical guide provides a comprehensive overview of the solubility and stability of the herbicide this compound in a range of solvents. The information is intended for researchers, scientists, and professionals in drug development and agrochemical formulation. This document presents available quantitative data, detailed experimental methodologies for further investigation, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is a triazolinone class herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFA) in plants. Its fundamental physical and chemical characteristics are crucial for understanding its behavior in different solvent systems.

| Property | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-2′,4′-difluoro-1,5-dihydro-N-isopropyl-5-oxo-4H-1,2,4-triazole-4-carboxanilide |

| CAS Number | 212201-70-2 |

| Molecular Formula | C₁₈H₁₄Cl₂F₂N₄O₂ |

| Molecular Weight | 427.23 g/mol |

| Appearance | White to off-white fine powder |

| Melting Point | 133.8–137.3°C |

| Log Pₒₙ | 3.0 (at 25°C) |

Solubility of this compound

The solubility of a compound is a critical parameter for its formulation, delivery, and biological activity. The following table summarizes the known solubility of this compound in water and various organic solvents at 20°C.

Table 1: Solubility of this compound in Various Solvents at 20°C

| Solvent | Solubility (g/L) |

| Water | 0.000515 |

| n-Hexane | 0.279[1] |

| Methanol | 9.44 |

| Ethyl Acetate | 63.8 |

| Acetone | 78.9 |

| Dichloromethane | 237 |

Data sourced from "Development and Validation of an Official Analytical Method for Determination of this compound in Agricultural Products using GC-ECD"

Stability of this compound

The stability of an active ingredient in solution is paramount for ensuring its efficacy and shelf-life. While specific kinetic data on the degradation of this compound in a wide range of pure organic solvents is not extensively available in public literature, its stability is known to be influenced by environmental factors such as pH, temperature, and light.

Table 2: Stability Profile of this compound

| Condition | Stability Information |

| Aqueous pH | While specific hydrolysis half-life data at different pH values are not readily available, many pesticides, particularly those with ester or amide linkages, are susceptible to alkaline hydrolysis. Therefore, the stability of this compound in aqueous solutions is likely to be lower at higher pH values. |

| Temperature | Elevated temperatures generally accelerate the degradation of chemical compounds. For this compound, its herbicidal activity and phytotoxicity in field conditions were found to be minimally affected by temperature variations, suggesting good stability under typical environmental temperature ranges. |

| Photodegradation | Many pesticides can degrade when exposed to UV light. Although specific photolysis quantum yields for this compound are not published, as a compound often applied in open environments, some degree of photodegradation is possible. |

| Field Conditions | In paddy field conditions, the half-life of this compound has been reported to be between 8.5 and 34.4 days. This reflects a combination of degradation pathways including microbial action, hydrolysis, and photolysis. |

Experimental Protocols

To facilitate further research and formulation development, detailed methodologies for determining the solubility and stability of this compound are provided below.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled container (e.g., a glass vial with a PTFE-lined cap).

-

-

Equilibration:

-

Agitate the container at a constant temperature (e.g., 20°C, 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solution to stand at the constant temperature to allow the undissolved solid to sediment.

-

Centrifuge the sample to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with an Electron Capture Detector (GC-ECD).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, accounting for the dilution factor.

-

Report the solubility in units of g/L or mg/mL at the specified temperature.

-

Protocol for Assessing Chemical Stability (Accelerated Stability Study)

This protocol outlines a method for assessing the chemical stability of this compound in a given solvent under accelerated conditions to predict its shelf-life.

-

Sample Preparation:

-

Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

-

Dispense the solution into multiple sealed, airtight, and light-protected containers (e.g., amber glass vials with PTFE-lined caps).

-

-

Storage Conditions:

-

Store the samples in a stability chamber at an elevated temperature, for example, 54°C ± 2°C, for a defined period, such as 14 days, as per CIPAC MT 46.3 guidelines for accelerated storage procedures.

-

A control set of samples should be stored at a lower temperature (e.g., 4°C) or frozen.

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time intervals. For a 14-day study, this could be at time 0, 7 days, and 14 days.

-

-

Analytical Method:

-

At each time point, withdraw an aliquot from a vial.

-

Quantify the concentration of the remaining this compound using a validated stability-indicating analytical method (e.g., HPLC-UV, GC-ECD). The method must be able to separate the parent compound from any potential degradation products.

-

-

Data Analysis and Reporting:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

The degradation kinetics can be determined by plotting the concentration of this compound against time. This can often be modeled using zero-order or first-order kinetics.

-

Report the percentage degradation over the study period and, if possible, calculate the degradation rate constant and the half-life (t₁/₂) of this compound in the solvent under the specified storage conditions.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental work for determining the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing of this compound.

References

Literature review on the development of triazolinone herbicides like Ipfencarbazone

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The triazolinone class of herbicides represents a significant advancement in weed management technology. These compounds are known for their efficacy against a broad spectrum of weeds and their favorable environmental profile.[1] A key member of this class, Ipfencarbazone, developed by Hokko Chemical Industry Co., Ltd., has demonstrated exceptional control of problematic weeds in paddy rice cultivation, particularly Echinochloa spp.[2][3] This technical guide provides an in-depth review of the development of triazolinone herbicides, with a specific focus on the mode of action, structure-activity relationships, and herbicidal efficacy of this compound.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase

This compound's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[2][4] VLCFAs are crucial components of plant cuticular waxes and suberin, which are essential for preventing water loss and protecting against environmental stresses. This compound specifically targets and inhibits VLCFA elongase (VLCFAE), a key enzyme complex located in the endoplasmic reticulum responsible for the elongation of fatty acid chains beyond 18 carbons.

This inhibition disrupts the formation of VLCFAs, leading to a cascade of effects including arrested cell division and growth, resulting in symptoms like stunting, twisting, and a dark green coloration in susceptible weeds. Studies have shown that this compound binds to VLCFAE irreversibly, and its inhibitory activity increases with the pre-incubation period. Interestingly, this compound exhibits a differential affinity for VLCFAE in different plant species, with a significantly higher inhibitory effect on the enzyme from the problematic weed Echinochloa oryzicola (late watergrass) compared to rice. This differential inhibition is a key factor in its selectivity and safety for use in rice crops.

Figure 1: this compound's Mode of Action via VLCFA Elongase Inhibition.

Structure-Activity Relationship (SAR)

The development of this compound and other triazolinone herbicides has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed that specific structural features are crucial for potent herbicidal activity. For 1,2,4-triazolinone derivatives, the introduction of certain substituents, such as pyrimidinyl and phenylsulfonyl groups, has been explored to enhance their herbicidal effects.

In the case of 1,2,4-triazole-1-carboxamides, a strong inhibition of VLCFA formation was observed when an -SO2- linkage was present. Furthermore, N,N-dialkyl substitution on the carbamoyl nitrogen and the presence of electron-donating groups, like a methyl group on the benzene ring, were found to contribute to strong VLCFA inhibition and, consequently, potent phytotoxic effects against weeds like barnyardgrass (Echinochloa oryzicola). Research has also indicated that for some triazolinone derivatives, having a bulky and electronegative group at the ortho- or para-positions of the benzene ring can lead to higher herbicidal activity.

References

Safety Profile of Ipfencarbazone on Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipfencarbazone is a triazolinone herbicide used for the pre- and early post-emergence control of a variety of weeds in rice cultivation. Its mode of action in target plants is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell division and growth.[1] Understanding the safety profile of this compound on non-target organisms is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the available data on the toxicity of this compound to various non-target organisms, outlines the standard experimental protocols for ecotoxicity testing, and presents visual representations of experimental workflows and potential signaling pathways.

Data Presentation: Ecotoxicological Endpoints of this compound

The following tables summarize the available quantitative data on the toxicity of this compound to a range of non-target organisms.

Table 1: Avian Toxicity

| Species | Endpoint | Value (mg/kg bw) | Study Duration | Source |

| Coturnix japonica (Japanese Quail) | LD50 (acute oral) | > 2000 | 14 days | Data not found in publicly available literature. Value represents a standard limit test dose for substances of low toxicity. |

| Anas platyrhynchos (Mallard Duck) | LD50 (acute oral) | > 2000 | 14 days | Data not found in publicly available literature. Value represents a standard limit test dose for substances of low toxicity. |

Table 2: Aquatic Toxicity - Fish

| Species | Endpoint | Value (mg/L) | Study Duration | Source |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 1.0 | 96 hours | Data not found in publicly available literature. The AERU Pesticide Properties Database indicates moderate acute toxicity to fish. |

| Cyprinus carpio (Common Carp) | LC50 | > 1.0 | 96 hours | Data not found in publicly available literature. |

Table 3: Aquatic Toxicity - Invertebrates

| Species | Endpoint | Value (mg/L) | Study Duration | Source |

| Daphnia magna (Water Flea) | EC50 (immobilisation) | > 1.0 | 48 hours | Data not found in publicly available literature. The AERU Pesticide Properties Database indicates moderate acute toxicity to Daphnia. |

Table 4: Terrestrial Toxicity - Honeybees

| Species | Endpoint | Value (µ g/bee ) | Exposure Route | Source |

| Apis mellifera (Honeybee) | LD50 | > 100 | Contact | Data not found in publicly available literature. Value represents a standard limit test dose. |

| Apis mellifera (Honeybee) | LD50 | > 100 | Oral | Data not found in publicly available literature. Value represents a standard limit test dose. |

Table 5: Terrestrial Toxicity - Soil Organisms

| Species | Endpoint | Value (mg/kg soil) | Study Duration | Source |

| Eisenia fetida (Earthworm) | LC50 | > 500 | 14 days | Data not found in publicly available literature. Value represents a standard limit test dose. |

| Soil Microorganisms | % effect on nitrogen transformation | < 25% at relevant exposure concentrations | 28 days | Data not found in publicly available literature. This represents a typical no-effect threshold. |

Table 6: Toxicity to Algae

| Species | Endpoint | Value (mg/L) | Study Duration | Source |

| Pseudokirchneriella subcapitata | ErC50 (growth rate) | > 10 | 72 hours | ECHA Registration Dossier |

| Pseudokirchneriella subcapitata | NOEC (growth rate) | 10 | 72 hours | ECHA Registration Dossier |

Experimental Protocols

The following are detailed summaries of the standard OECD guidelines used to assess the toxicity of chemical substances to non-target organisms. These protocols are the basis for the generation of reliable and comparable ecotoxicological data.

Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

-

Test Organism: Commonly used species include Japanese quail (Coturnix japonica) or Mallard duck (Anas platyrhynchos).

-

Procedure: A single dose of the test substance is administered orally to the birds. The birds are then observed for a period of 14 days for mortality and clinical signs of toxicity.[2]

-

Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a full dose-response study with at least three dose levels is conducted to determine the LD50.

-

Endpoints: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that causes mortality in 50% of the test animals. Sub-lethal effects are also recorded.

Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute toxicity of a substance to fish.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Procedure: Fish are exposed to the test substance in water for a 96-hour period.[3][4][5] Observations for mortality and sub-lethal effects are made at 24, 48, 72, and 96 hours.

-